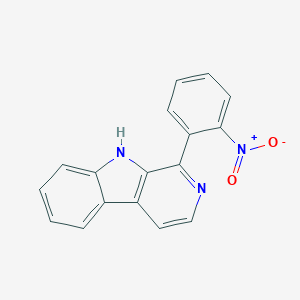![molecular formula C13H12N4S B243203 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B243203.png)
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine, also known as MPPA, is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. MPPA belongs to a class of compounds known as pyrazolopyridines, which have been found to have various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infection research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the replication of several viruses, including the influenza virus and the hepatitis C virus.
Wirkmechanismus
The mechanism of action of 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways and enzymes. In cancer research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. In viral infection research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the activity of the viral polymerase enzyme, which is essential for viral replication.
Biochemical and Physiological Effects:
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to reduce the production of pro-inflammatory cytokines and decrease inflammation. In viral infection research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further research is needed to optimize the conditions for 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine synthesis and purification and to determine the optimal concentration and dosing for specific research applications.
Zukünftige Richtungen
There are several future directions for 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine research, including the development of more efficient synthesis methods and purification techniques, the optimization of dosing and concentration for specific research applications, and the exploration of new therapeutic applications for 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine. Additionally, further research is needed to fully understand the mechanism of action of 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine and to identify potential side effects and toxicity. Overall, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Synthesemethoden
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine can be synthesized through a multistep process that involves the reaction of various starting materials, including 2-aminopyridine, 2-chloro-5-nitrobenzenesulfonic acid, and phenylhydrazine. The synthesis of 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been reported in several scientific publications, and the yield and purity of the final product can be optimized through various reaction conditions and purification methods.
Eigenschaften
Molekularformel |
C13H12N4S |
|---|---|
Molekulargewicht |
256.33 g/mol |
IUPAC-Name |
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C13H12N4S/c1-18-10-7-9(8-5-3-2-4-6-8)15-13-11(10)12(14)16-17-13/h2-7H,1H3,(H3,14,15,16,17) |
InChI-Schlüssel |
SLVHQEUCOYZTSH-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=NC2=NNC(=C12)N)C3=CC=CC=C3 |
Kanonische SMILES |
CSC1=CC(=NC2=NNC(=C12)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)


![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)



![2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B243181.png)
![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)